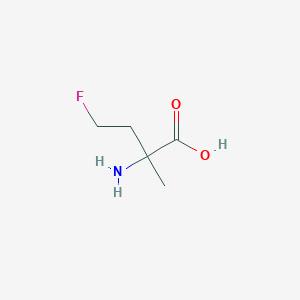
2-Amino-4-fluoro-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-2-methylbutanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to a methyl-substituted butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated with fluorinated alkyl iodides, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-fluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid involves its interaction with amino acid transporters in biological systems. The fluorine atom enhances the compound’s ability to mimic natural amino acids, allowing it to be transported across cell membranes. This property is particularly useful in tumor imaging, where the compound accumulates in tumor cells due to their increased amino acid transport activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-fluoropropanoic acid
- 2-Amino-5-fluoropentanoic acid
Uniqueness
2-Amino-4-fluoro-2-methylbutanoic acid is unique due to its specific fluorine substitution pattern and methyl group, which confer distinct chemical and biological properties. Compared to other fluorinated amino acids, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C5H10FNO2 |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9) |
InChI Key |
NJGXDLBWRBRMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)


![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)










